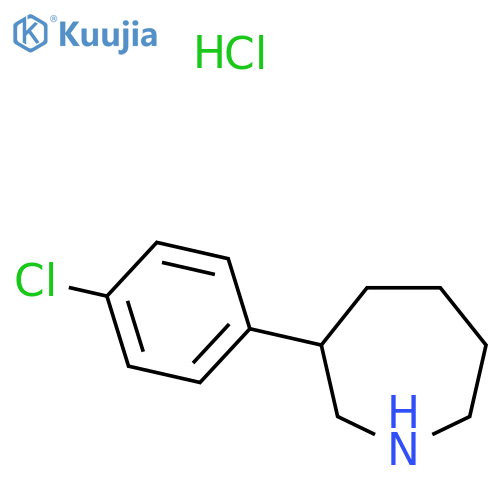Cas no 1421509-52-5 (3-(4-Chlorophenyl)azepane hydrochloride)
3-(4-クロロフェニル)アゼパン塩酸塩は、有機合成化学および医薬品研究分野において重要な中間体として利用される化合物です。分子構造中の4-クロロフェニル基とアゼパン環が特徴的で、高い反応性と安定性を兼ね備えています。塩酸塩形態により水溶性が向上し、生体利用効率の改善が期待されます。神経科学分野での受容体リガンドとしての応用可能性や、中枢神経系標的化合物の合成前駆体としての有用性が報告されています。結晶性が良好なため精製工程が簡便であり、保管安定性にも優れています。

1421509-52-5 structure
商品名:3-(4-Chlorophenyl)azepane hydrochloride
CAS番号:1421509-52-5
MF:C12H17Cl2N
メガワット:246.176081418991
MDL:MFCD24387619
CID:4699467
PubChem ID:71779099
3-(4-Chlorophenyl)azepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)azepane hydrochloride
- CBDFFZKDANHGGL-UHFFFAOYSA-N
- 3-(4-Chlorophenyl)azepane hydrochloride
-
- MDL: MFCD24387619
- インチ: 1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H
- InChIKey: CBDFFZKDANHGGL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1CNCCCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 164
- トポロジー分子極性表面積: 12
3-(4-Chlorophenyl)azepane hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-1004-0.25g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 0.25g |
$623.0 | 2023-09-06 | |
| Life Chemicals | F2147-1004-0.5g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 0.5g |
$656.0 | 2023-09-06 | |
| Enamine | EN300-239619-0.1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-239619-0.25g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-239619-5.0g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15634-1-1G |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 1g |
¥ 2,626.00 | 2023-03-31 | |
| Enamine | EN300-239619-1.0g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Life Chemicals | F2147-1004-2.5g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 2.5g |
$1382.0 | 2023-09-06 | |
| TRC | C215776-1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 1g |
$ 680.00 | 2022-04-01 | ||
| Life Chemicals | F2147-1004-1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 1g |
$691.0 | 2023-09-06 |
3-(4-Chlorophenyl)azepane hydrochloride 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1421509-52-5 (3-(4-Chlorophenyl)azepane hydrochloride) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1421509-52-5)3-(4-Chlorophenyl)azepane hydrochloride

清らかである:99%
はかる:100mg
価格 ($):1296.0